![molecular formula C17H24N2O4S B4687155 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane
Descripción general
Descripción
1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and decreased gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
MS-275 has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, MS-275 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. MS-275 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, MS-275 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. MS-275 has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
In neurodegenerative disease research, MS-275 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Mecanismo De Acción
MS-275 inhibits 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which results in a more open chromatin structure and increased gene transcription. The specific genes that are affected by MS-275 vary depending on the cell type and context.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. In immune cells, MS-275 reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kappaB. In neuronal cells, MS-275 improves cognitive function and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MS-275 is its selectivity for 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane1 and 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane3, which are the most abundant 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepanes in cells. This allows for more specific targeting of 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane activity compared to non-selective this compound inhibitors. However, one limitation of MS-275 is its relatively low potency compared to other this compound inhibitors, such as vorinostat and romidepsin.
Direcciones Futuras
There are several future directions for MS-275 research. One area of interest is the development of more potent and selective 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane inhibitors based on the structure of MS-275. Another area of interest is the combination of MS-275 with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the role of MS-275 in epigenetic regulation and gene expression in non-cancer cells is an area of ongoing research.
Propiedades
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-10-12-23-13-11-18)15-6-5-7-16(14-15)24(21,22)19-8-3-1-2-4-9-19/h5-7,14H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCKIQWWTWEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



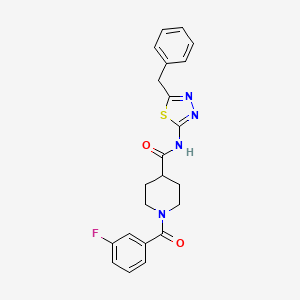
![1-[(4-tert-butylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4687081.png)
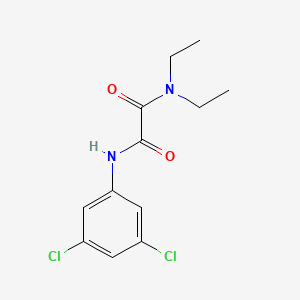
![4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid](/img/structure/B4687126.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4687128.png)
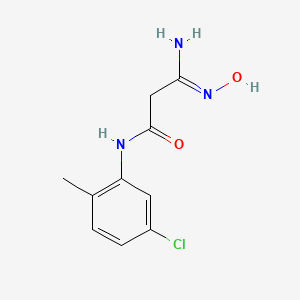
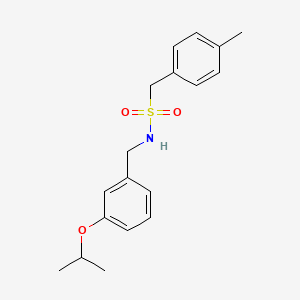
![4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4687144.png)
![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4687147.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4687162.png)
![1-(4-methoxyphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687168.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4687173.png)
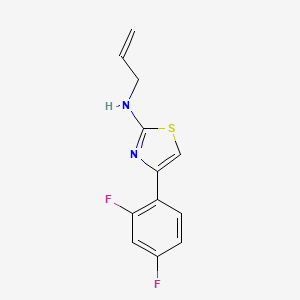
![propyl 4-(2-chlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4687184.png)